molecular formula C11H11BrN2O B13659091 5-Bromospiro[indoline-3,3'-pyrrolidin]-2-one

5-Bromospiro[indoline-3,3'-pyrrolidin]-2-one

Cat. No.: B13659091
M. Wt: 267.12 g/mol
InChI Key: GAYLKOPWJXFOKY-UHFFFAOYSA-N
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Description

5-Bromospiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromospiro[indoline-3,3’-pyrrolidin]-2-one typically involves a multi-step process. One common method is the diastereodivergent synthesis via base-promoted (3 + 2) cycloadditions. This method uses either a Lewis base (such as PCy3) or a Brønsted base (such as K2CO3) to achieve good yields and excellent diastereoselectivities .

Industrial Production Methods

While specific industrial production methods for 5-Bromospiro[indoline-3,3’-pyrrolidin]-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

5-Bromospiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:

    Substitution Reactions: Electrophilic aromatic substitution at the bromine position.

    Oxidation and Reduction Reactions: Modifications of the indoline or pyrrolidinone moieties.

    Cycloaddition Reactions: Formation of additional spirocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Brominating agents for electrophilic substitution.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted spirocyclic compounds, which can have different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

The search results provide information on spiro[indoline]-2-one derivatives, specifically brominated forms, and their applications as bromodomain inhibitors and potential therapeutic agents.

Spiro[indoline]-2-one Derivatives as Bromodomain Inhibitors

Spiro[cyclobutane-1,3'-indolin]-2'-one derivatives are useful as bromodomain inhibitors, particularly targeting the BET family of bromodomain-containing proteins (BRD2, BRD3, BRD4, and BRDT) . These proteins recognize acetyl-lysine residues on proteins, which is central to chromatin-based gene transcription regulation . The compounds exhibit selectivity for BRD4 BD1 inhibition over BRD4 BD2 inhibition . These derivatives are represented by a formula with specific structural components, including a monocyclic or bicyclic ring (Cy) and a linker (L) with various substituents . These compounds are indicated for use in the treatment or prevention of diseases or disorders where bromodomain inhibition is desired, such as autoimmune diseases, inflammatory diseases, or cancer .

Similarly, spiro[cyclopentane-l,3'-indolin]-2'-one derivatives are also useful as bromodomain inhibitors and are indicated for diseases or disorders for which a bromodomain inhibitor is indicated . This includes sepsis, sepsis syndrome, septic shock, endotoxaemia, acute or chronic pancreatitis, burns, herpes simplex infections and reactivations, cold sores, herpes zoster infections and reactivations, chickenpox, shingles, human papilloma virus, cervical neoplasia, adenovirus infections, including acute respiratory disease, and poxvirus infections .

Spiro[indoline]-2-one Derivatives as Therapeutic Agents

Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one scaffold compounds have shown chemical stability and are not prone to epimerization . These compounds can interrupt protein-protein interactions and show in vivo efficacy .

6-Bromospiro[indoline-3,3'-pyrrolidin]-2-one is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. It features a spirocyclic structure combining an indoline moiety with a pyrrolidine ring, with a bromine atom at the sixth position enhancing its reactivity. Research suggests that similar compounds exhibit anticancer, antimicrobial, and neuroprotective activities.

Biological Activities Overview

  • Anticancer Properties : Derivatives of spiro[indoline] compounds may inhibit cancer cell proliferation.
  • Antimicrobial Activity : Some analogs have shown effectiveness against bacterial strains, indicating potential as antimicrobial agents.
  • Neuroprotective Effects : Certain studies highlight the capacity of similar compounds to protect neuronal cells from oxidative stress.

Mechanism of Action

The mechanism of action of 5-Bromospiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromospiro[indoline-3,3’-pyrrolidin]-2-one is unique due to its specific spiro linkage and the presence of a bromine atom, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

5-Bromospiro[indoline-3,3'-pyrrolidin]-2-one is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which combines an indoline moiety with a pyrrolidine ring. This article delves into its biological activities, including anticancer and antimicrobial properties, based on diverse research findings.

Structural Characteristics

The molecular formula of this compound is C₁₃H₁₃BrN₂O, with a molecular weight of approximately 281.15 g/mol. The compound features a bromine atom at the 5-position of the spiroindoline framework, which enhances its chemical reactivity and biological properties. The spiro junction imparts rigidity and three-dimensionality to the molecule, making it an intriguing candidate for various applications in medicinal chemistry.

Anticancer Properties

Research has demonstrated that compounds with similar spirocyclic structures exhibit promising antiproliferative effects against various cancer cell lines. For instance, a study highlighted the effectiveness of spiro-indolin-2-one derivatives against human cancer cell lines such as MCF7 (breast cancer), HCT116 (colorectal cancer), and A431 (skin cancer). Notably, compound 6m from a related series showed an IC₅₀ value of 3.597 μM, comparable to established chemotherapeutics like 5-fluorouracil and sunitinib .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC₅₀ (μM)Reference
6m MCF73.597
6l MCF73.986
6f MCF74.375

Antimicrobial Properties

In addition to anticancer activity, spiro[indoline] derivatives have shown notable antimicrobial effects. The structural features that contribute to these activities include the presence of the bromine atom and the unique spirocyclic arrangement. A study indicated that compounds similar to this compound demonstrated considerable antibacterial activity against various pathogens.

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets. The bromine atom and spiro structure enhance its binding affinity to enzymes or receptors involved in critical biological pathways. This interaction can lead to modulation of cell signaling pathways associated with proliferation and apoptosis in cancer cells.

Case Studies

Several case studies have explored the synthesis and biological evaluation of spiro[indoline] derivatives:

  • Synthesis and Evaluation : A series of spiro-indole derivatives were synthesized through azomethine dipolar cycloaddition methods. These compounds were evaluated for their antiproliferative properties against different cancer cell lines, revealing multi-targeted inhibitory effects against EGFR and VEGFR-2 .
  • In Vivo Studies : Preliminary in vivo studies using animal models have indicated potential therapeutic applications for these compounds in treating various cancers and infections.

Future Directions

Despite the promising biological activities observed in related compounds, further research is necessary to fully elucidate the pharmacological potential of this compound. Future studies should focus on:

  • Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
  • In Vivo Efficacy Trials : Conducting comprehensive animal model studies to assess therapeutic efficacy and safety.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how variations in structure influence biological activity to optimize lead compounds for drug development.

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

5-bromospiro[1H-indole-3,3'-pyrrolidine]-2-one

InChI

InChI=1S/C11H11BrN2O/c12-7-1-2-9-8(5-7)11(10(15)14-9)3-4-13-6-11/h1-2,5,13H,3-4,6H2,(H,14,15)

InChI Key

GAYLKOPWJXFOKY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12C3=C(C=CC(=C3)Br)NC2=O

Origin of Product

United States

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